![molecular formula C21H30N4O3 B5556342 2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)
2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecane derivatives involves multiple steps, including the preparation of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for potential antihypertensive properties and the exploration of stereoselective synthesis methods for diazaspiro[5.5]undecane derivatives through base-promoted double Michael addition reactions (Clark et al., 1983); (Islam et al., 2017).
Molecular Structure Analysis
The determination of molecular and crystal structures is crucial for understanding the compound's characteristics. For instance, the crystal structure of ethyl-3(allylamino)-9,9-dimethyl-7,11-dioxo-1,5-diphenylspiro[5.5]undec-2-en-2-carboxylate provides insight into its molecular geometry, obtained through multicomponent condensation reactions (Magerramov et al., 2014).
Chemical Reactions and Properties
Various chemical reactions are pivotal in modifying or understanding the compound's functionality, such as the formation of spiro-heterocyclic derivatives via cascade cyclization and the exploration of dual µ-opioid receptor agonists and σ1 receptor antagonists for pain treatment (Islam et al., 2017); (García et al., 2019).
Physical Properties Analysis
The synthesis and analysis of related compounds, like ethyl 7,9-diaryl-1, 4-diazaspiro[4.5]dec-9-ene-6-carboxylates, provide data on antimicrobial activities, highlighting the importance of understanding physical properties in relation to biological interactions (Thanusu et al., 2011).
Chemical Properties Analysis
The exploration of the chemical properties includes studies on the reaction mechanisms, synthesis routes, and the formation of complexes or derivatives, as seen in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl Acetamide and the construction of polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes (Fenga, 2007); (Liu et al., 2021).
Scientific Research Applications
Antihypertensive Potential
Compounds structurally related to 2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide have demonstrated significant antihypertensive effects. For instance, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been found to be potent antihypertensive agents, particularly effective in lowering blood pressure due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Antinociceptive Effects
Studies have shown that compounds like LXM-10, which are spirocyclopiperazinium salt compounds structurally related to the given chemical, exhibit significant antinociceptive (pain-relieving) effects. The effects are mediated through peripheral neuronal nicotinic and muscarinic acetylcholine receptors, and these compounds do not affect opioid receptors or alpha(2)-adrenergic receptors (Yue et al., 2007).
Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles
Research has also explored the catalyst-free synthesis of nitrogen-containing spiro heterocycles, which includes structures similar to 2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide. These compounds have been synthesized through a double Michael addition reaction, showing potential for further applications in pharmaceuticals and organic synthesis (Aggarwal et al., 2014).
Antibacterial Activity
Similar compounds, such as poly(2-(dimethylamino ethyl)methacrylate), have been investigated for their antimicrobial properties. They have demonstrated bacteriostatic activity against Gram-negative bacteria and variable effects against Gram-positive bacteria. The mode of action includes permeabilizing bacterial membranes and disruption of the cytoplasmic membrane, suggesting potential use in antimicrobial coatings (Rawlinson et al., 2010).
Anti-Cancer Activity
O-Arylated diazeniumdiolates, which are structurally related, have shown broad-spectrum anti-cancer activity in various rodent cancer models, including prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. These compounds are activated for anti-cancer effects by glutathione-S-transferase-induced release of cytotoxic nitric oxide, offering a promising approach for cancer treatment (Keefer, 2010).
Mechanism of Action
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to explore whether this compound has any biological activity, which could make it a potential candidate for drug development .
properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl]-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-23(2)14-15-25-16-21(9-8-18(25)26)10-12-24(13-11-21)20(28)19(27)22-17-6-4-3-5-7-17/h3-7H,8-16H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTASURCTMCGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC2(CCC1=O)CCN(CC2)C(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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